molecular formula C28H35ClN2O4 B10893791 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10893791
M. Wt: 499.0 g/mol
InChI Key: FHZQBFNEQRAHCF-LCUIJRPUSA-N
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Description

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core substituted with chlorobenzoyl, dibutylamino propyl, and hydroxyphenyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the chlorobenzoyl, dibutylamino propyl, and hydroxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The dibutylamino propyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the chlorobenzoyl group may produce a benzyl derivative.

Scientific Research Applications

4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzoyl CoA ligase
  • 3-(dibutylamino)propyl 4-hydroxybenzoate
  • Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Uniqueness

Compared to similar compounds, 4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H35ClN2O4

Molecular Weight

499.0 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35ClN2O4/c1-3-5-16-30(17-6-4-2)18-7-19-31-25(20-10-14-23(32)15-11-20)24(27(34)28(31)35)26(33)21-8-12-22(29)13-9-21/h8-15,25,32-33H,3-7,16-19H2,1-2H3/b26-24-

InChI Key

FHZQBFNEQRAHCF-LCUIJRPUSA-N

Isomeric SMILES

CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)O

Canonical SMILES

CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)O

Origin of Product

United States

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